molecular formula C16H20F3NO2 B13676735 1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine

1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B13676735
M. Wt: 315.33 g/mol
InChI Key: LQKOPJMWPDQGSL-UHFFFAOYSA-N
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Description

1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound with the molecular formula C16H20F3NO2 and a molecular weight of 315.33 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a trifluoromethylphenyl group and a tert-butoxycarbonyl (Boc) protecting group. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds with proteins, influencing their activity and function .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H20F3NO2

Molecular Weight

315.33 g/mol

IUPAC Name

tert-butyl 3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H20F3NO2/c1-15(2,3)22-14(21)20-8-7-12(10-20)11-5-4-6-13(9-11)16(17,18)19/h4-6,9,12H,7-8,10H2,1-3H3

InChI Key

LQKOPJMWPDQGSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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